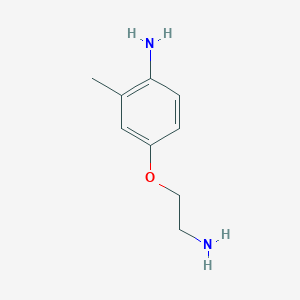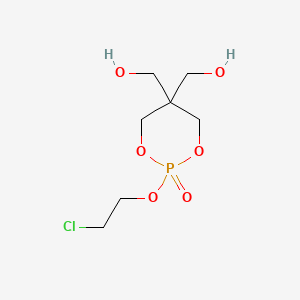
1,3,2-Dioxaphosphorinane-5,5-dimethanol, 2-(2-chloroethoxy)-, 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Dioxaphosphorinane-5,5-dimethanol, 2-(2-chloroethoxy)-, 2-oxide is a chemical compound known for its unique structure and properties It is often used in various scientific research applications due to its reactivity and stability The compound is characterized by the presence of a dioxaphosphorinane ring, which is a six-membered ring containing both oxygen and phosphorus atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaphosphorinane-5,5-dimethanol, 2-(2-chloroethoxy)-, 2-oxide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a phosphite ester with an epoxide in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized to maximize efficiency and minimize waste. Advanced techniques such as continuous flow reactors and automated process control systems are often employed to ensure consistent product quality and safety.
Análisis De Reacciones Químicas
Types of Reactions
1,3,2-Dioxaphosphorinane-5,5-dimethanol, 2-(2-chloroethoxy)-, 2-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The chloroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction may produce phosphine oxides. Substitution reactions can result in a variety of substituted dioxaphosphorinane derivatives.
Aplicaciones Científicas De Investigación
1,3,2-Dioxaphosphorinane-5,5-dimethanol, 2-(2-chloroethoxy)-, 2-oxide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3,2-Dioxaphosphorinane-5,5-dimethanol, 2-(2-chloroethoxy)-, 2-oxide involves its interaction with molecular targets through its reactive functional groups. The dioxaphosphorinane ring and the chloroethoxy group can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. These interactions can affect the activity of enzymes, receptors, and other biomolecules, thereby exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3,2-Dioxaphosphorinane-5,5-dimethanol, 2-(2-bromoethoxy)-, 2-oxide: Similar structure but with a bromoethoxy group instead of a chloroethoxy group.
1,3,2-Dioxaphosphorinane-5,5-dimethanol, 2-(2-iodoethoxy)-, 2-oxide: Similar structure but with an iodoethoxy group instead of a chloroethoxy group.
Uniqueness
1,3,2-Dioxaphosphorinane-5,5-dimethanol, 2-(2-chloroethoxy)-, 2-oxide is unique due to its specific functional groups and the resulting chemical reactivity. The presence of the chloroethoxy group allows for specific substitution reactions that may not be possible with other halogenated derivatives. Additionally, the dioxaphosphorinane ring structure provides stability and reactivity that are advantageous in various applications.
Propiedades
Número CAS |
63451-43-4 |
|---|---|
Fórmula molecular |
C7H14ClO6P |
Peso molecular |
260.61 g/mol |
Nombre IUPAC |
[2-(2-chloroethoxy)-5-(hydroxymethyl)-2-oxo-1,3,2λ5-dioxaphosphinan-5-yl]methanol |
InChI |
InChI=1S/C7H14ClO6P/c8-1-2-12-15(11)13-5-7(3-9,4-10)6-14-15/h9-10H,1-6H2 |
Clave InChI |
ARQVVPQSWRHOAE-UHFFFAOYSA-N |
SMILES canónico |
C1C(COP(=O)(O1)OCCCl)(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







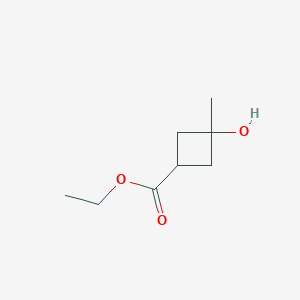
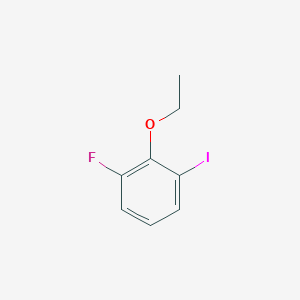

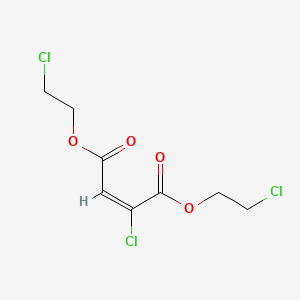
![3-(4-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13942097.png)
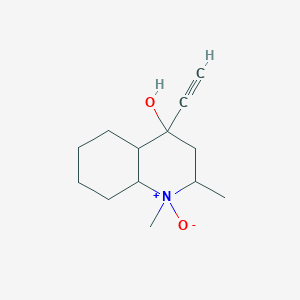
![1-(3-Methyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one](/img/structure/B13942109.png)

